molecular formula C16H14N2O B3823129 1-Pyridin-2-yl-1-quinolin-2-ylethanol

1-Pyridin-2-yl-1-quinolin-2-ylethanol

Cat. No.: B3823129
M. Wt: 250.29 g/mol
InChI Key: IDLFMRHGQOPLNN-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-1-quinolin-2-ylethanol is a bifunctional organic compound featuring a central ethanol moiety flanked by pyridin-2-yl and quinolin-2-yl substituents. The ethanol group (-CH₂CH₂OH) introduces polarity, enhancing solubility in protic solvents and enabling participation in hydrogen-bonding interactions.

Properties

IUPAC Name

1-pyridin-2-yl-1-quinolin-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-16(19,14-8-4-5-11-17-14)15-10-9-12-6-2-3-7-13(12)18-15/h2-11,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLFMRHGQOPLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)(C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-2-yl-1-quinolin-2-ylethanol typically involves the reaction of pyridine and quinoline derivatives under specific conditions. One common method includes the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by acetic anhydride to yield the desired product . Another approach involves the use of hetaryl ureas and alcohols in a catalyst-free environment, which is both environmentally friendly and efficient .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-2-yl-1-quinolin-2-ylethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce quinoline-2-ylmethanol derivatives.

Scientific Research Applications

1-Pyridin-2-yl-1-quinolin-2-ylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-1-quinolin-2-ylethanol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Docking studies have suggested potential binding to protein pockets, which could explain its anticancer activity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Formulas

Compound Name Molecular Formula Key Structural Features Biological/Industrial Relevance
This compound C₁₆H₁₄N₂O Pyridine + quinoline + ethanol Potential enzyme inhibition or receptor modulation (hypothesized)
1-Phenyl-1-(2-pyridyl)ethanol (CAS 19490-92-7) C₁₃H₁₃NO Phenyl + pyridine + ethanol Intermediate in drug synthesis; steric effects influence reactivity
1-(Benzo[h]quinolin-2-yl)ethanol C₁₅H₁₃NO Benzoquinoline (extended aromatic system) + ethanol Pharmaceuticals; enhanced aromatic stacking interactions
1-Phenyl-2-(quinoxalin-2-yl)ethanol C₁₆H₁₄N₂O Quinoxaline (two N atoms) + phenyl + ethanol Used in dyes and antimicrobial agents
4-Hydroxyquinoline C₉H₇NO Quinoline + hydroxyl group Antibacterial and chelating properties

Key Observations:

Heterocyclic Influence: The quinoline moiety in the main compound provides a single nitrogen atom in its bicyclic structure, whereas quinoxaline (in 1-Phenyl-2-(quinoxalin-2-yl)ethanol) contains two nitrogen atoms, altering electronic properties and binding affinities . Benzo[h]quinoline derivatives exhibit extended conjugation, enhancing aromatic stacking but increasing molecular weight, which may affect bioavailability .

Functional Group Impact: The ethanol group in the main compound offers hydrogen-bonding capability, contrasting with 4-hydroxyquinoline’s hydroxyl group, which is directly attached to the quinoline ring. This difference affects solubility and target interactions .

Physicochemical and Electronic Properties

Table 2: Physicochemical Comparisons

Compound Name logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Aromatic Rings
This compound ~3.2 1 (ethanol -OH) 3 (N, O) 2
1-Phenyl-1-(2-pyridyl)ethanol ~2.8 1 2 2
1-(Benzo[h]quinolin-2-yl)ethanol ~4.1 1 2 3
4-Hydroxyquinoline ~2.5 1 2 1

Key Findings:

  • Hydrogen Bonding: All ethanol-containing compounds share one hydrogen bond donor, but the main compound’s dual heterocycles increase acceptor sites, enhancing interactions with polar targets.

Q & A

Basic: What are the optimal synthetic routes for 1-Pyridin-2-yl-1-quinolin-2-ylethanol, and how can reaction efficiency be validated?

Methodological Answer:
The synthesis typically involves condensation reactions between pyridinyl and quinolinyl precursors. For example, analogs like quinolin-2-ylmethanamine derivatives are synthesized via reductive amination or nucleophilic substitution, often using hydrochloride salts to stabilize intermediates . Efficiency is validated using high-performance liquid chromatography (HPLC) to monitor reaction progress and quantify yields. Kinetic studies (e.g., time-resolved NMR) can optimize reaction conditions, such as temperature and catalyst loading.

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
Structural characterization employs:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm bonding environments, IR for functional groups (e.g., -OH stretching at ~3200 cm1^{-1}), and mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography : Using programs like SHELX for structure refinement, particularly to resolve steric effects from the pyridinyl and quinolinyl substituents .
    Electronic properties are analyzed via UV-Vis spectroscopy and cyclic voltammetry to assess π-π* transitions and redox behavior.

Basic: What computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended. The Colle-Salvetti correlation-energy formula, implemented in software like Gaussian or ORCA, provides accurate electron density maps and local kinetic-energy descriptors . Basis sets such as 6-31G(d) are sufficient for predicting molecular orbitals and electrostatic potentials.

Advanced: What challenges arise in crystallographic studies of this compound, and how are they resolved?

Methodological Answer:
Challenges include:

  • Disorder in aromatic rings : Mitigated by collecting high-resolution data (≤ 0.8 Å) and refining anisotropic displacement parameters.
  • Twinned crystals : Addressed using SHELXL’s TWIN/BASF commands .
  • Weak diffraction : Improved via cryocooling (100 K) and synchrotron radiation.

Advanced: How can researchers resolve contradictions in pharmacological activity data for this compound?

Methodological Answer:
Discrepancies often stem from:

  • Enantiomeric purity : Chiral HPLC or capillary electrophoresis ensures separation of stereoisomers, which may exhibit divergent bioactivities .
  • Solubility effects : Use standardized solvents (e.g., DMSO with ≤ 0.1% water) in assays.
  • Cell-line variability : Validate results across multiple cell models (e.g., HEK293 vs. HepG2) with controlled passage numbers.

Advanced: What experimental strategies elucidate the reaction mechanisms involving this compound?

Methodological Answer:
Mechanistic studies employ:

  • Isotopic labeling : 18^{18}O-tracing in ethanol derivatives to track hydroxyl group participation.
  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} in proton-transfer steps.
  • Computational transition-state analysis : Identify intermediates using DFT-based NEB (Nudged Elastic Band) methods .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:
Stability is assessed via:

  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C common for aromatic alcohols).
  • pH-dependent degradation studies : Use HPLC-MS to monitor hydrolysis products in buffered solutions (pH 3–11).
    Storage recommendations: Anhydrous conditions at -20°C in amber vials to prevent photodegradation .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of aerosols.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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